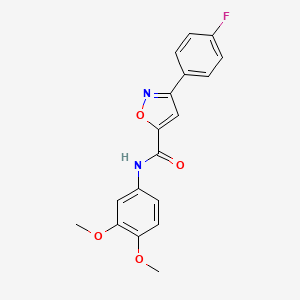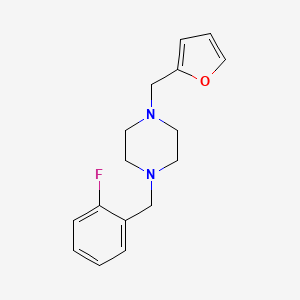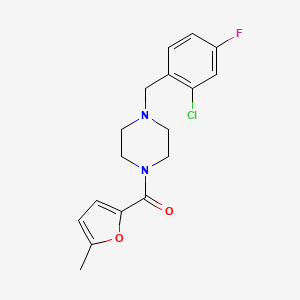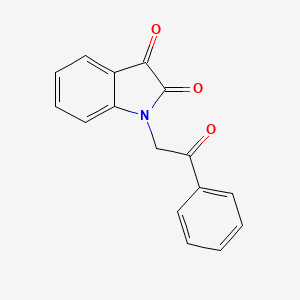![molecular formula C14H12N6O2 B4541724 5,9-dimethyl-3-phenyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B4541724.png)
5,9-dimethyl-3-phenyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
Vue d'ensemble
Description
5,9-dimethyl-3-phenyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of purine derivatives and has shown promising results in various fields of research.
Applications De Recherche Scientifique
Antifungal Applications
Triazole derivatives, including compounds similar to the one you’ve mentioned, are well-known for their antifungal properties. They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cells .
Antibacterial Properties
The triazole ring system has been shown to possess significant antibacterial activity. By integrating into molecules that can interfere with bacterial cell wall synthesis or protein synthesis, triazole derivatives can act as potent antibacterial agents against a range of Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research has indicated that triazole derivatives can exhibit anticancer activity by various mechanisms, such as inhibition of cancer cell growth, induction of apoptosis, and interference with cell cycle progression. The specific compound may be explored for its potential to act on cancerous cells through these mechanisms .
Antiviral Efficacy
Triazole compounds have been studied for their antiviral effects. They can be designed to target viral enzymes or processes essential for viral replication. The structural flexibility of triazole allows for the creation of derivatives that could potentially inhibit a wide range of viruses .
Antioxidant Effects
The presence of the triazole moiety in compounds has been associated with antioxidant properties. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Anti-inflammatory and Analgesic Activities
Triazole derivatives can also serve as anti-inflammatory and analgesic agents. They may work by reducing the production of pro-inflammatory cytokines or by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase (COX) .
Antiepileptic and Sedative-Hypnotic Uses
Some triazole derivatives have been used in the treatment of epilepsy and as sedative-hypnotics. They can modulate the activity of neurotransmitters in the brain, which helps to stabilize neuronal firing and can induce sedation .
Antihypertensive and Cardiovascular Applications
Triazole derivatives can have applications in cardiovascular health, particularly as antihypertensives. They may affect the renin-angiotensin system or act on specific ion channels in the heart and blood vessels to lower blood pressure .
Propriétés
IUPAC Name |
1,5-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-18-9-11(21)15-14(22)19(2)12(9)20-10(16-17-13(18)20)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQLTMVNJPMHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-hydroxy-5,9-dimethyl-3-phenyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541648.png)
![N-(4-chlorophenyl)-N'-[2-(diethylamino)ethyl]thiourea](/img/structure/B4541666.png)



![2-({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B4541683.png)

![4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4541704.png)


![8-quinolinyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4541734.png)
![N-(4-bromo-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4541739.png)
![7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541745.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B4541750.png)